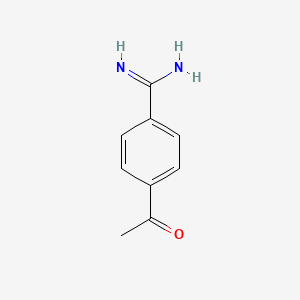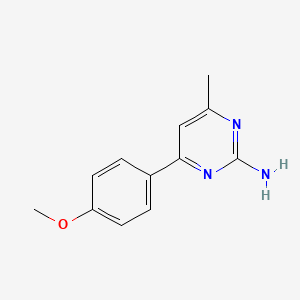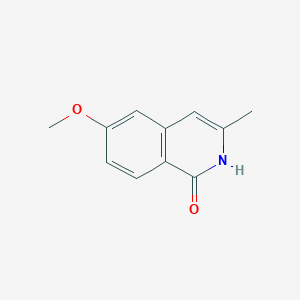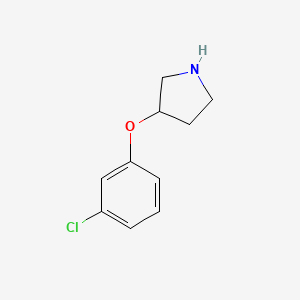
3-(3-Chlorophenoxy)pyrrolidine
説明
3-(3-Chlorophenoxy)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 3-(3-chlorophenoxy)-1-pyrrolidine and is a pyrrolidine derivative. The synthesis of 3-(3-Chlorophenoxy)pyrrolidine is an important aspect of its study, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions in research, are also crucial to understand.
作用機序
The mechanism of action of 3-(3-Chlorophenoxy)pyrrolidine is not fully understood, but it is believed to interact with specific proteins in biological systems. Studies have shown that this compound can bind to certain proteins and modulate their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenoxy)pyrrolidine are dependent on the specific proteins it interacts with. Studies have shown that it can inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to induce cell death in cancer cells and reduce inflammation in animal models of disease.
実験室実験の利点と制限
One of the primary advantages of using 3-(3-Chlorophenoxy)pyrrolidine in lab experiments is its specificity for certain proteins. This allows researchers to study the function of these proteins in biological systems with greater accuracy. However, the limitations of this compound include its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
将来の方向性
There are several future directions in research for 3-(3-Chlorophenoxy)pyrrolidine. One area of interest is its potential use as a therapeutic agent for various diseases. It has also been suggested that this compound could be used as a chemical probe to study the function of specific proteins in greater detail. Additionally, researchers are exploring new synthesis methods to improve the yield and purity of the final product.
Conclusion:
In conclusion, 3-(3-Chlorophenoxy)pyrrolidine is a chemical compound that has significant potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions in research, are crucial to understand. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
科学的研究の応用
3-(3-Chlorophenoxy)pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a chemical probe to study the function of certain proteins in biological systems. It has been used in several studies to investigate the role of specific proteins in cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
3-(3-chlorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJXJUSKVNUOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514669 | |
| Record name | 3-(3-Chlorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenoxy)pyrrolidine | |
CAS RN |
337912-67-1 | |
| Record name | 3-(3-Chlorophenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337912-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



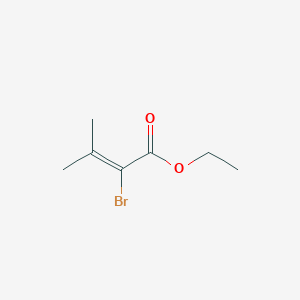

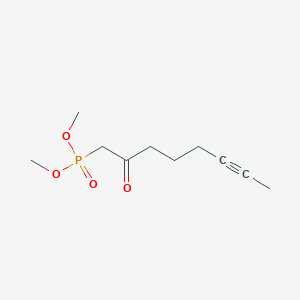
![11H-Benzo[a]carbazol-4-ol](/img/structure/B1625427.png)

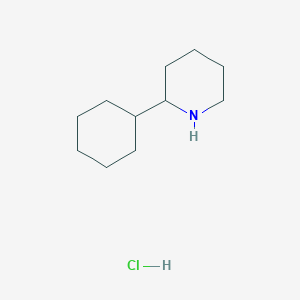
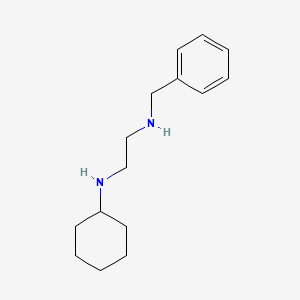
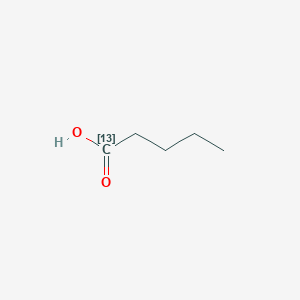
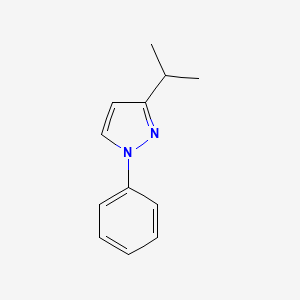
![2-[(2-Hydroxycarbonylethyl)-amino]-5-nitrobenzoic acid](/img/structure/B1625436.png)
